2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate
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Overview
Description
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is part of the organophosphorus family and contains bromine atoms, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate typically involves the reaction of phosphinic acid derivatives with brominated organic compounds. One common method includes the reaction of (1,2-dibromoethyl)methylphosphinic acid with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,3-dibromopropyl) phosphate
- Bis(2,3-dibromopropyl) phosphate
- Tris(2,3-dibromopropyl) isocyanurate
Uniqueness
2,3-Dibromopropyl (1,2-dibromoethyl)methylphosphinate is unique due to its specific combination of bromine atoms and phosphinate group, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
63397-79-5 |
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Molecular Formula |
C6H11Br4O2P |
Molecular Weight |
465.74 g/mol |
IUPAC Name |
1,2-dibromo-3-[1,2-dibromoethyl(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H11Br4O2P/c1-13(11,6(10)3-8)12-4-5(9)2-7/h5-6H,2-4H2,1H3 |
InChI Key |
CBCYRDXHGBUBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
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